3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Lipophilicity Cellular permeability ADME

3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 132269-53-5) is the essential scaffold for SAR campaigns targeting CDK kinases, USP28, CCR7/CXCR2, and tubulin. The 4-chlorobenzyl at N3 yields LogP 1.63—optimal cell permeability for kinase inhibition and antiproliferative screening (MGC-803, PC3, MCF-7, HCT-116). Halogen-substituted analogs (Br, F) are not functionally equivalent: divergent potency and ADME profiles demand empirical validation. Procure this specific CAS to ensure reproducible SAR data and avoid procurement waste.

Molecular Formula C11H8ClN5O
Molecular Weight 261.67 g/mol
CAS No. 132269-53-5
Cat. No. B180003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
CAS132269-53-5
Synonyms3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Molecular FormulaC11H8ClN5O
Molecular Weight261.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C3=NC=NC(=O)C3=NN2)Cl
InChIInChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
InChIKeyIRNBGFZRRPTDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 132269-53-5) – Compound Identity and Procurement-Relevant Characteristics


3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 132269-53-5) is a heterocyclic compound belonging to the triazolopyrimidine class, characterized by a 4-chlorobenzyl substitution at the N3 position of the fused triazolo[4,5-d]pyrimidine core . It has a molecular formula of C11H8ClN5O and a molecular weight of 261.67 g/mol . The compound is commercially available from multiple suppliers with purity specifications typically ranging from ≥95% to ≥98%, and is intended for research and further manufacturing use only .

3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 132269-53-5) – Why Direct Analog Substitution Is Not Advised Without Verification


Generic substitution among triazolo[4,5-d]pyrimidine derivatives is not scientifically valid due to the profound impact of substituent variations on biological activity and physicochemical properties. Even closely related analogs with different halogen substitutions (e.g., 4-bromobenzyl or 4-fluorobenzyl) can exhibit substantially different potency, selectivity, and ADME profiles [1]. The 4-chlorobenzyl moiety of 132269-53-5 confers a specific combination of lipophilicity (LogP = 1.63) and electronic properties that directly influence target engagement and cellular permeability . Furthermore, the triazolo[4,5-d]pyrimidine scaffold has been demonstrated to engage multiple distinct biological targets depending on substitution pattern, including CDK family kinases [1], USP28 [2], CCR7/CXCR2 receptors [3], and tubulin [4]. Therefore, assuming functional equivalence between analogs without empirical verification introduces substantial risk of experimental failure and procurement waste.

3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 132269-53-5) – Quantitative Differential Evidence Against Closest Analogs and In-Class Candidates


LogP Differential as a Predictor of Cellular Permeability Versus Non-Chlorinated Analogs

The compound 132269-53-5 exhibits a calculated LogP value of 1.63, which distinguishes it from the unsubstituted benzyl analog (3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol) and the more lipophilic bromobenzyl analog . This LogP value falls within the optimal range (1-3) for balancing aqueous solubility and membrane permeability, a critical parameter for cellular assay performance .

Lipophilicity Cellular permeability ADME Drug-likeness

Melting Point as a Quality Control and Formulation-Relevant Physical Property

132269-53-5 has a reported melting point of 183°C . This specific thermal property distinguishes it from close analogs such as 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (MW 241.25) and the 4-bromobenzyl analog (MW ~306), which are expected to have different melting points due to variations in molecular weight and crystal packing [1].

Physical characterization Quality control Formulation Stability

Hydrogen Bond Donor/Acceptor Profile Affecting Target Interaction Capacity

132269-53-5 possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 77 Ų . This H-bond profile is intrinsic to the triazolo[4,5-d]pyrimidin-7-ol core and differs from analogs lacking the 7-ol moiety or bearing additional H-bond donors/acceptors on the substituent [1].

Hydrogen bonding Target engagement Binding affinity Drug design

3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (CAS 132269-53-5) – Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold Development and SAR Studies

The triazolo[4,5-d]pyrimidine core is a validated scaffold for developing cyclin-dependent kinase (CDK) inhibitors, as demonstrated in multiple patent disclosures [1]. 132269-53-5, with its 4-chlorobenzyl substitution and unsubstituted 7-ol core, serves as a foundational building block for systematic structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity and potency [2]. Its LogP of 1.63 positions it favorably for cellular permeability, making it suitable for cell-based kinase inhibition assays.

Chemical Biology: USP28 Deubiquitinase Inhibitor Probe Development

The triazolo[4,5-d]pyrimidine scaffold has been successfully optimized to yield potent and selective USP28 inhibitors, with lead compounds demonstrating IC50 values as low as 1.10 μM and Kd of 40 nM [3]. 132269-53-5 represents an early-stage, unoptimized member of this chemotype and can serve as a reference compound or starting point for developing improved USP28-targeting chemical probes for cancer biology research.

Antiproliferative Agent Screening in Oncology Research

Triazolo[4,5-d]pyrimidine derivatives have demonstrated antiproliferative activity against multiple cancer cell lines, including MGC-803 (IC50 = 0.85 μM for optimized derivatives), PC3 (IC50 = 26.25 nM), MCF-7, and HCT-116 [4][5]. 132269-53-5, as a core scaffold compound, is appropriate for inclusion in antiproliferative screening panels to establish baseline activity and guide subsequent medicinal chemistry optimization efforts.

GPCR Antagonist Research: CCR7/CXCR2 Dual Antagonism Studies

Optimized triazolo[4,5-d]pyrimidine analogs have been identified as dual CCR7/CXCR2 antagonists, with lead compounds achieving IC50 values of 0.43 μM against CCR7 and 11.02 μM against CXCR2 [6]. 132269-53-5, bearing the core scaffold with minimal substitution, provides a suitable starting point for medicinal chemistry campaigns targeting chemokine receptors implicated in cancer metastasis and inflammatory disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.